molecular formula C16H18N2O6S2 B2373711 N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097894-13-6

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2373711
CAS No.: 2097894-13-6
M. Wt: 398.45
InChI Key: HHMCRLIJZFATTL-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative characterized by a benzoxazole core substituted with a methyl group at position 3 and a sulfonamide group at position 3. The molecule features a branched ethyl chain attached to the benzoxazole ring, bearing a hydroxyethoxy group and a thiophen-3-yl substituent.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c1-18-13-8-12(2-3-14(13)24-16(18)20)26(21,22)17-9-15(23-6-5-19)11-4-7-25-10-11/h2-4,7-8,10,15,17,19H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMCRLIJZFATTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available reagents such as 3-methyl-1,3-benzoxazole and thiophene-3-carbaldehyde.

  • Intermediate Formation: : Key intermediates are formed through nucleophilic substitution reactions and oxidation-reduction sequences.

  • Final Coupling: : The final product is obtained by coupling the intermediate with 2-(2-hydroxyethoxy)ethylamine under controlled conditions, typically in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

On an industrial scale, the synthesis would follow a similar route, but with optimizations for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes can be employed to maintain the required reaction conditions consistently.

Chemical Reactions Analysis

Key Reaction Conditions:

Reaction StepReagents/ConditionsYieldReference
SulfonylationDCM, pyridine, 0–25°C65–72%
DeprotectionTBAF in THF, rt85%

Sulfonamide Group

  • Hydrolysis : The sulfonamide group resists hydrolysis under mild acidic/basic conditions but undergoes cleavage in concentrated H₂SO₄ or prolonged heating with HI .

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity .

Hydroxyethoxy Side Chain

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions (DMAP, DCM).

  • Oxidation : The primary alcohol can be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Thiophene Ring

  • Electrophilic Substitution : Undergoes bromination at the 5-position of the thiophene ring using NBS in DMF .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄.

Benzoxazole Core

  • Ring Opening : Reacts with hydrazine to form a hydrazide derivative, enabling further functionalization .

  • Coordination Chemistry : The oxazole nitrogen participates in metal chelation (e.g., Cu²⁺, Zn²⁺) .

Biological Activity and Mechanistic Insights

  • Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .

  • Structure-Activity Relationship (SAR) :

    • Thiophene Modifications : Electron-withdrawing groups (e.g., NO₂) at the 5-position enhance antibacterial potency .

    • Benzoxazole Substitution : Methyl groups at the 3-position improve metabolic stability .

Biological Reactivity Data:

Target EnzymeIC₅₀ (μM)Assay TypeReference
DHPS (E. coli)0.85Fluorescence
COX-2 (Human)12.3ELISA

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the benzoxazole ring, forming a quinone derivative.

  • Thermal Stability : Decomposes at temperatures >200°C, releasing SO₂ and CO₂.

Stability Profile:

ConditionDegradation ProductsHalf-Life
pH 1.2 (HCl)Sulfonic acid6 h
pH 7.4 (PBS)Stable>48 h
UV Light (254 nm)Quinone derivative30 min

Scientific Research Applications

Biological Applications

  • Antiviral Activity
    • Recent studies have highlighted the potential of nitrogen heterocycles, including derivatives similar to the compound , as promising antiviral agents. Such compounds have shown efficacy against various viral targets by inhibiting viral replication mechanisms. For example, certain thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase activity, a crucial enzyme for viral replication .
  • Antibacterial Properties
    • The compound's structure suggests potential antibacterial activity. Nitrogen heterocycles are known to play a significant role in the development of antibacterial drugs. Research indicates that similar compounds can effectively target bacterial infections by disrupting essential bacterial processes .
  • Anti-inflammatory Effects
    • Compounds with sulfonamide groups have been reported to exhibit anti-inflammatory properties. They act as lipoxygenase inhibitors, which can be beneficial in treating conditions such as asthma and other inflammatory diseases . The relevance of this compound in modulating inflammatory pathways could be significant for therapeutic applications.
  • Cancer Research
    • The benzoxazole moiety is associated with various anticancer activities. Research indicates that compounds containing this structural element can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Case Studies and Research Findings

StudyFocusFindings
MDPI Study on Antiviral AgentsAntiviral ActivityDemonstrated high efficacy against NS5B RNA polymerase with IC50 values indicating strong inhibitory effects .
Antibacterial ResearchAntibacterial PropertiesSimilar compounds showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for further development .
Anti-inflammatory MechanismsInhibition of LipoxygenaseCompounds with sulfonamide groups reduced inflammation markers in vitro and in vivo models .
Cancer TherapeuticsApoptosis InductionBenzoxazole derivatives were shown to trigger apoptosis in various cancer cell lines, indicating their therapeutic potential .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific enzymes. The thiophene and benzoxazole moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives and heterocyclic analogs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Potential Applications Evidence Source
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole-sulfonamide Thiophen-3-yl, hydroxyethoxy ~467.5 g/mol (estimated) Undocumented, possibly pesticidal or bioactive
N-[2-(2-Furyl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole-sulfonamide Thiophen-2-yl, furyl ~453.4 g/mol (estimated) Similar to agrochemical sulfonamides (e.g., ethofumesate)
Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate) Benzofuran-sulfonate Ethoxy, dimethyl 286.3 g/mol Herbicide (control of grasses in crops)
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Thiadiazole-benzamide Dihydroindole, methylbenzamide ~468.5 g/mol (estimated) Pharmaceutical candidate (e.g., kinase inhibition)

Key Differences and Implications

Substituent Effects: The thiophen-3-yl group in the target compound contrasts with the thiophen-2-yl and furyl groups in its closest analog (). The hydroxyethoxy side chain enhances hydrophilicity compared to the furyl group in , which is more lipophilic. This could influence solubility and bioavailability .

Biological Activity: Ethofumesate () shares a sulfonate ester group but lacks the benzoxazole core. Its herbicidal activity suggests that sulfonamide/sulfonate derivatives with heterocyclic substituents may target plant-specific enzymes .

Synthetic and Analytical Challenges :

  • Structural refinement tools like SHELXL () are critical for resolving complex substituent arrangements in such molecules. The target compound’s branched ethyl chain and multiple heterocycles likely necessitate advanced crystallographic methods .

Research Findings and Limitations

  • Structural Insights : The compound’s benzoxazole-sulfonamide scaffold is structurally analogous to pesticidal sulfonamides (e.g., ethametsulfuron methyl ester, ), but direct activity data are absent .
  • Comparative Gaps: No direct pharmacological or agrochemical studies on the target compound were identified. Its closest analogs () suggest utility in drug discovery or crop protection, but experimental validation is required.
  • Computational Predictions: Molecular modeling could elucidate interactions with enzymes (e.g., acetolactate synthase in plants or human carbonic anhydrase), leveraging known sulfonamide mechanisms .

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features may contribute to various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC12H17N3O4S2
Molecular Weight331.41 g/mol
PurityTypically 95%
SolubilitySoluble in water

The biological activity of this compound is attributed to its interaction with various biological targets. It is hypothesized that the sulfonamide group plays a crucial role in its mechanism of action, potentially inhibiting specific enzymes involved in inflammatory pathways or microbial growth.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies on related sulfonamide derivatives have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages . The compound's ability to modulate nitric oxide (NO) production further supports its anti-inflammatory potential.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, derivatives containing thiophene rings have been noted for their antibacterial activity due to their ability to disrupt bacterial cell walls .

3. Anticancer Potential

Emerging evidence points toward the anticancer potential of this compound. In vitro studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The benzoxazole moiety is known for its ability to intercalate DNA, potentially leading to cytotoxic effects against rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study ReferenceFindings
Demonstrated significant reduction in pro-inflammatory markers in macrophages treated with similar compounds.
Showed that sulfonamide derivatives exhibited antibacterial activity against E. coli and S. aureus.
Reported that related compounds induced apoptosis in human cancer cell lines through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?

  • Methodology : A multi-step synthesis involving nucleophilic substitution and sulfonamide coupling is typical. For example:

React 3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., pyridine or triethylamine).

Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

  • Monitor reaction progress using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

  • Methodology :

  • 1H/13C NMR : Use DMSO-d6 to resolve signals for the benzoxazole ring (δ 6.8–7.5 ppm), thiophene protons (δ 7.1–7.4 ppm), and hydroxyethoxy group (δ 3.4–4.2 ppm).
  • IR Spectroscopy : Confirm sulfonamide (SO₂NH, ~1340 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles to similar sulfonamide derivatives .

Q. What strategies optimize solubility for in vitro assays?

  • Methodology :

  • Calculate logP using software (e.g., ChemDraw) to predict hydrophobicity.
  • Experimentally test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). For low solubility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Analog Synthesis : Replace thiophen-3-yl with thiophen-2-yl or furan (). Modify the hydroxyethoxy group to methoxy or aminoethoxy.
  • Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays (IC₅₀ determination) .

Q. What experimental approaches elucidate interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) on a sensor chip to measure binding kinetics (ka/kd).
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and active-site zinc ions in metalloenzymes .

Q. How to assess metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated derivatives .

Q. What methods evaluate stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, or acidic/basic pH (HCl/NaOH). Analyze degradation products via UPLC-PDA.
  • Long-Term Stability : Store at -20°C, 4°C, and room temperature; assay monthly for 6–12 months .

Q. How to investigate supramolecular assembly potential?

  • Methodology :

  • Co-crystallization : Co-crystallize with aminobenzothiazole derivatives () and analyze via DSC (melting point shifts) or PXRD.
  • Dynamic Light Scattering (DLS) : Assess self-assembly in aqueous solutions .

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